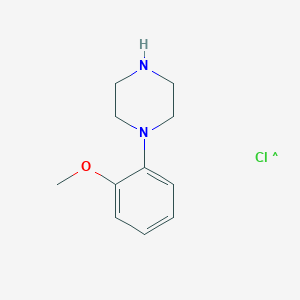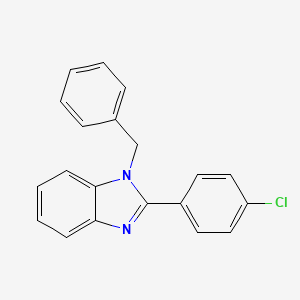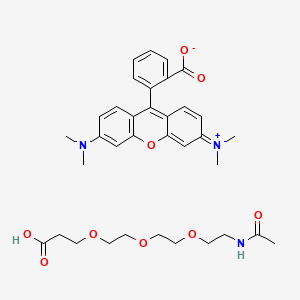
Tamra-peg3-cooh
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tamra-peg3-cooh is a dye derivative of tetramethylrhodamine containing three polyethylene glycol units. This compound contains carboxyl groups, which can condense with ammonia to form covalent bonds . It is primarily used as a fluorescent dye in various scientific applications.
Vorbereitungsmethoden
Tamra-peg3-cooh is synthesized by attaching three polyethylene glycol units to tetramethylrhodamine. The carboxyl groups in the compound allow it to form covalent bonds with ammonia . The synthetic route involves the reaction of tetramethylrhodamine with polyethylene glycol under controlled conditions to ensure the formation of the desired product. Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Chemischer Reaktionen
Tamra-peg3-cooh undergoes several types of chemical reactions, including:
Condensation Reactions: The carboxyl groups in this compound can react with ammonia to form covalent bonds.
Click Chemistry:
Substitution Reactions: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include ammonia, copper catalysts, and various alkynes. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Tamra-peg3-cooh has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent dye in various chemical assays and experiments.
Biology: Employed in labeling and tracking biological molecules, such as proteins and nucleic acids.
Medicine: Utilized in diagnostic imaging and as a marker in various medical tests.
Industry: Applied in the development of new materials and in quality control processes.
Wirkmechanismus
The mechanism of action of Tamra-peg3-cooh involves its ability to form covalent bonds with ammonia through its carboxyl groups . This allows it to be used as a fluorescent marker in various applications. The molecular targets and pathways involved depend on the specific application, but generally, it interacts with biological molecules to provide fluorescent signals .
Vergleich Mit ähnlichen Verbindungen
Tamra-peg3-cooh is unique due to its combination of tetramethylrhodamine and three polyethylene glycol units. Similar compounds include:
Tetramethylrhodamine: A fluorescent dye used in various applications.
Polyethylene Glycol Derivatives: Compounds containing polyethylene glycol units used in drug delivery and other applications.
This compound stands out due to its specific structure, which provides unique properties for fluorescent labeling and tracking .
Eigenschaften
Molekularformel |
C35H43N3O9 |
|---|---|
Molekulargewicht |
649.7 g/mol |
IUPAC-Name |
3-[2-[2-(2-acetamidoethoxy)ethoxy]ethoxy]propanoic acid;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/C24H22N2O3.C11H21NO6/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-10(13)12-3-5-17-7-9-18-8-6-16-4-2-11(14)15/h5-14H,1-4H3;2-9H2,1H3,(H,12,13)(H,14,15) |
InChI-Schlüssel |
BONMJLODSFMBCG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCCOCCOCCOCCC(=O)O.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



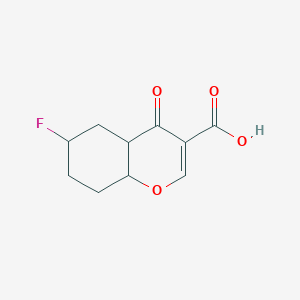
![[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 6-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoate;2,2,2-trifluoroacetic acid](/img/structure/B12366506.png)
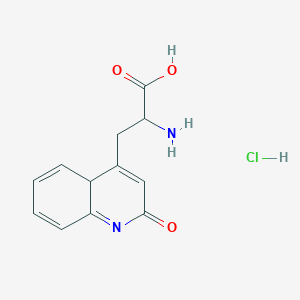

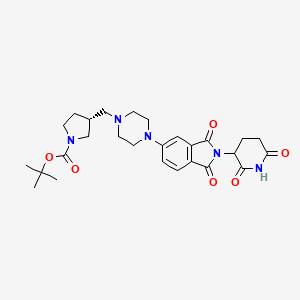

![4-[(1S)-1-amino-2-[[1-(4-chlorophenyl)cyclopropanecarbonyl]amino]ethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide](/img/structure/B12366534.png)
